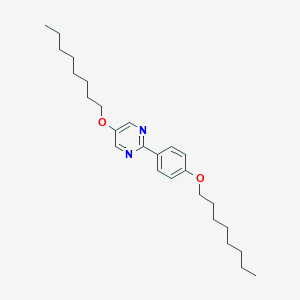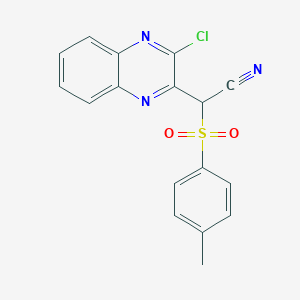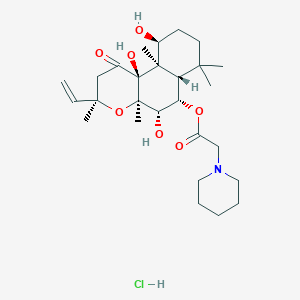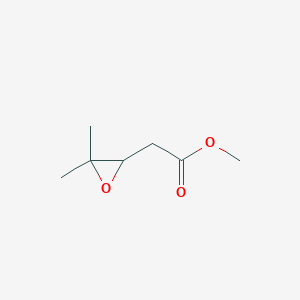
1-Cyclopropylpenta-1,3-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylpenta-1,3-diyne is a chemical compound with the molecular formula C8H6. It is also known as 1,3-cyclopropylpentadiyne or CPD. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Cyclopropylpenta-1,3-diyne is not well understood. However, it is believed to act as a potent inhibitor of various enzymes and proteins, including DNA polymerase, RNA polymerase, and topoisomerase. This inhibition leads to the disruption of various cellular processes, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
1-Cyclopropylpenta-1,3-diyne has been shown to exhibit potent cytotoxic effects against various cancer cell lines. It has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Cyclopropylpenta-1,3-diyne is its high potency against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, its high toxicity and potential side effects limit its use in clinical settings. Additionally, its complex synthesis method and high cost make it difficult to produce in large quantities for laboratory experiments.
Orientations Futures
There are several future directions for the research on 1-Cyclopropylpenta-1,3-diyne. One direction is the development of new synthetic methods for the production of this compound, which could lead to improved yields and lower costs. Another direction is the exploration of its potential applications in the field of organic electronics, where it could be used as a building block for the synthesis of new materials with unique electronic properties. Finally, the development of new drugs based on 1-Cyclopropylpenta-1,3-diyne could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-Cyclopropylpenta-1,3-diyne can be achieved through several methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst. Another method involves the reaction of a cyclopropyl bromide with a terminal alkyne in the presence of a strong base.
Applications De Recherche Scientifique
1-Cyclopropylpenta-1,3-diyne has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics, where it can be used as a building block for the synthesis of new materials with unique electronic properties. It has also been studied for its potential applications in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs with improved therapeutic properties.
Propriétés
Numéro CAS |
116316-76-8 |
|---|---|
Nom du produit |
1-Cyclopropylpenta-1,3-diyne |
Formule moléculaire |
C8H8 |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
penta-1,3-diynylcyclopropane |
InChI |
InChI=1S/C8H8/c1-2-3-4-5-8-6-7-8/h8H,6-7H2,1H3 |
Clé InChI |
ZEKLXAZDDKNQBK-UHFFFAOYSA-N |
SMILES |
CC#CC#CC1CC1 |
SMILES canonique |
CC#CC#CC1CC1 |
Autres numéros CAS |
116316-76-8 |
Synonymes |
1-cyclopropylpenta-1,3-diyne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)

![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)






